An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine
An In-depth Technical Guide to 2-(4-Ethoxyphenyl)propan-2-amine
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(4-Ethoxyphenyl)propan-2-amine. As a substituted phenethylamine, this compound holds potential interest for researchers in medicinal chemistry, pharmacology, and forensic analysis. Due to the limited volume of published data specifically on this isomer, this document synthesizes available information, draws logical inferences from structurally related compounds, and outlines robust methodologies for its analytical characterization. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical identity, potential biological interactions, and the necessary protocols for its empirical study.
Introduction and Structural Context
2-(4-Ethoxyphenyl)propan-2-amine belongs to the broad chemical class of substituted phenethylamines, a group that includes a wide array of neuroactive compounds, from endogenous neurotransmitters to pharmaceutical agents and research chemicals.[1] The core phenethylamine structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain.[1] Substitutions on the phenyl ring, sidechain, or amino group can dramatically alter the compound's pharmacological profile.[1][2]
The subject of this guide, 2-(4-Ethoxyphenyl)propan-2-amine, is a structural isomer of the more well-known compound, para-ethoxyamphetamine (4-ethoxyamphetamine). The key distinction lies in the position of the amine group on the propane sidechain. This seemingly minor structural variance can lead to significant differences in receptor binding affinity, metabolic stability, and overall biological activity. Understanding this specific isomer is crucial for forensic chemists seeking to differentiate it from controlled analogues and for medicinal chemists exploring structure-activity relationships (SAR) within this chemical space.
The diagram below illustrates the structural relationship between 2-(4-Ethoxyphenyl)propan-2-amine and its isomers, highlighting the specific substitutions that define its chemical identity.
Caption: Structural Isomers of Ethoxyphenylpropanamine.
Physicochemical Properties
Accurate characterization begins with a solid understanding of a compound's fundamental physicochemical properties. These data are essential for designing experimental protocols, including solvent selection for analysis, storage conditions, and formulation development. The properties of 2-(4-Ethoxyphenyl)propan-2-amine and its hydrochloride salt are summarized below.
| Property | Value | Source |
| Chemical Name | 2-(4-ethoxyphenyl)propan-2-amine | ChemicalBook[3] |
| CAS Number | 153002-40-5 | ChemicalBook[3] |
| Molecular Formula | C₁₁H₁₇NO | ChemicalBook[3] |
| Molecular Weight | 179.26 g/mol | ChemicalBook[3] |
| Form (HCl Salt) | Solid | Sigma-Aldrich |
| Molecular Formula (HCl Salt) | C₁₁H₁₈ClNO | Sigma-Aldrich |
| Molecular Weight (HCl Salt) | 215.72 g/mol | Sigma-Aldrich |
| InChI Key (HCl Salt) | VNGIGROHYNDLSD-UHFFFAOYSA-N | Sigma-Aldrich |
Synthesis and Analytical Characterization
While specific synthetic routes for 2-(4-Ethoxyphenyl)propan-2-amine are not extensively published, its structure suggests plausible pathways derived from related compounds. A potential precursor, 2-(4-ethoxyphenyl)-2-methylpropanol, is an intermediate in the synthesis of the insecticide etofenprox, and its preparation is documented.[4][5] A synthetic chemist could reasonably devise a route from this alcohol or related propionic acid esters to the target amine.
Unambiguous characterization is paramount for any scientific investigation. The following section details a validated workflow for the identification and purity assessment of 2-(4-Ethoxyphenyl)propan-2-amine.
Analytical Workflow
The following workflow ensures a multi-faceted and robust characterization of the compound, from initial purity assessment to definitive structural confirmation.
Caption: Validated Workflow for Compound Characterization.
Recommended Analytical Protocols
Protocol 1: Purity and Mass Verification by LC-MS
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Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides a rapid and highly sensitive method to determine the purity of the sample by separating it from potential impurities and confirming its molecular weight.
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-(4-Ethoxyphenyl)propan-2-amine in methanol. Dilute to a final concentration of 10 µg/mL in a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 50 - 500.
-
Expected Ion: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 180.2.
-
-
Data Analysis: Integrate the peak area of the main compound to determine purity (% area). Verify that the mass spectrum contains the expected molecular ion.
-
Protocol 2: Structural Confirmation by NMR Spectroscopy
-
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Expected signals would include:
-
A triplet and quartet in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
A quartet and a triplet corresponding to the ethoxy group (-O-CH₂-CH₃).
-
A singlet for the two methyl groups on the propane chain.
-
A broad singlet for the amine (-NH₂) protons.
-
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to confirm the number of unique carbon environments.
-
Data Analysis: Correlate the observed chemical shifts and coupling patterns with the proposed structure of 2-(4-Ethoxyphenyl)propan-2-amine.
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Inferred Pharmacological Profile: A Structure-Activity Perspective
Direct pharmacological data for 2-(4-Ethoxyphenyl)propan-2-amine is not available in peer-reviewed literature. However, by examining its structure in the context of other phenethylamines, we can infer a potential pharmacological profile. Such inferences must be treated as hypotheses that require experimental validation.
Substituted phenethylamines often exhibit activity at monoamine systems, particularly serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[1][6][7] The specific effects—stimulant, hallucinogenic, or entactogenic—are heavily influenced by the substitution pattern.[1]
-
Serotonergic Activity (5-HT Receptors): Many psychoactive phenethylamines are agonists at serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes.[2][7] The presence of an alkoxy group (like ethoxy) at the 4-position of the phenyl ring is a common feature in several 5-HT₂A agonists.[8] It is plausible that 2-(4-Ethoxyphenyl)propan-2-amine could exhibit some affinity for these receptors.
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Monoamine Transporter Interaction: The core amphetamine structure (a phenethylamine with an alpha-methyl group) is known to interact with monoamine transporters (DAT, SERT, NET), often acting as a releasing agent or reuptake inhibitor. While the title compound is not an amphetamine, its phenethylamine backbone suggests a potential for weak interaction with these transporters.
The critical difference is the gem-dimethyl group at the alpha position (the same carbon bearing the amine). This bulky substitution, not present in classic amphetamines, is likely to significantly reduce or alter its interaction with typical monoamine transporters and receptors. This steric hindrance could diminish its potency compared to its isomer, 4-ethoxyamphetamine. Experimental validation through receptor binding and functional assays is essential to confirm or refute these hypotheses.[6][7]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(4-Ethoxyphenyl)propan-2-amine is not widely available, data from structurally similar compounds and general principles for handling research chemicals should be strictly followed.
-
General Precautions: Handle in a well-ventilated area, preferably within a fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[9][10]
-
Hazard Statements (Inferred): Based on related amines, the compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9]
Conclusion and Future Directions
2-(4-Ethoxyphenyl)propan-2-amine represents an understudied molecule within the vast family of substituted phenethylamines. This guide has established its fundamental chemical identity and provided a robust framework for its analytical characterization. The primary value of this compound currently lies in its role as an analytical standard for forensic and research laboratories to distinguish it from its pharmacologically active isomers.
Future research should focus on empirical validation of its pharmacological profile. A comprehensive screening, including receptor binding assays for serotonin and dopamine receptors and functional assays to measure transporter activity, would be necessary to move beyond the inferred profile presented here. Such studies will definitively place 2-(4-Ethoxyphenyl)propan-2-amine within the broader structure-activity landscape of psychoactive compounds and clarify its potential as a research tool or therapeutic lead.
References
- OHSU Elsevier. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function.
- National Institutes of Health (NIH). Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function. PMC.
- Wikipedia. Substituted phenethylamine.
- Sigma-Aldrich. 2-(4-Ethoxyphenyl)propan-2-amine hydrochloride.
- ChemicalBook. 2-(4-ethoxyphenyl)propan-2-amine | 153002-40-5.
-
AA Blocks. amine | 1267032-68-7. Available from:
- PubMed Central. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines.
- PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
- AK Scientific, Inc. Safety Data Sheet (United States). N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.
- BLDpharm. 2-(4-Ethoxyphenyl)propan-2-amine | 153002-40-5.
- Fisher Scientific. SAFETY DATA SHEET.
- AA Blocks. 2-(4-ethoxy-2-methylphenyl)propan-2-amine | 1704100-22-0.
- CPAchem Ltd. Safety data sheet.
- AA Blocks. 2-(4-ethoxyphenyl)propan-1-amine | 51558-17-9.
- Sigma-Aldrich. 2-(4-Methoxyphenyl)propan-2-amine | 30568-44-6.
- Google Patents. Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- Enamine. Safety data sheet.
- Organic Syntheses Procedure. Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of.
- Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- MDPI. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies.
- Wikipedia. Advantame.
- Google Patents. Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-ethoxyphenyl)propan-2-amine | 153002-40-5 [chemicalbook.com]
- 4. WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents [patents.google.com]
- 5. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol - Google Patents [patents.google.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: Mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. fishersci.ie [fishersci.ie]
